ETHYL 2-{[5-(4-CHLOROPHENOXYMETHYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE
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Overview
Description
Molecular Structure Analysis
The molecular structure of “ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetate” is not explicitly provided in the search results. However, its linear formula is C19H18ClN3O2S , which indicates that it contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of “ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetate” are not explicitly provided in the search results. However, the oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS) and permeability (logD) were predicted using computational tools for a related compound, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol .
Mechanism of Action
The mechanism of action of “ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetate” is not explicitly mentioned in the search results. However, a related compound, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, has shown remarkable dose-dependent anti-acetylcholinesterase activity, indicating potential use in treating neurodegenerative disorders .
Safety and Hazards
Specific safety and hazard information for “ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetate” is not available. However, ethyl acetate, a related compound, is classified as a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness .
Future Directions
The future directions for “ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetate” are not explicitly mentioned in the search results. However, a related compound, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, has shown promising results in early research, indicating potential for further drug development studies .
Properties
IUPAC Name |
ethyl 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c1-2-18-12(17)8-21-13-16-15-11(20-13)7-19-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYLSGWYABSQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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